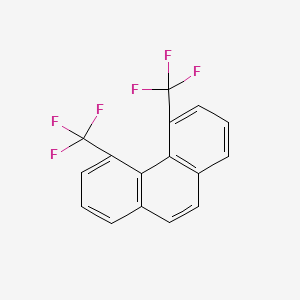
4,5-Bis(trifluoromethyl)phenanthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Bis(trifluoromethyl)phenanthrene is a polycyclic aromatic hydrocarbon (PAH) with two trifluoromethyl groups attached to the phenanthrene core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Bis(trifluoromethyl)phenanthrene typically involves the halogenation of phenanthrene followed by substitution reactions with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide in the presence of a catalyst to introduce the trifluoromethyl groups at the desired positions on the phenanthrene ring .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4,5-Bis(trifluoromethyl)phenanthrene undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using sodium in isopentanol to yield dihydro derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic conditions.
Reduction: Sodium in isopentanol.
Substitution: Concentrated nitric acid for nitration, concentrated sulfuric acid for sulfonation
Major Products:
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Nitro and sulfonic acid derivatives
Scientific Research Applications
4,5-Bis(trifluoromethyl)phenanthrene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,5-Bis(trifluoromethyl)phenanthrene involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s electron-withdrawing properties, making it a potent electrophile in various chemical reactions. This compound can interact with enzymes and receptors, potentially altering their activity and leading to various biological effects .
Comparison with Similar Compounds
Phenanthrene: The parent compound without the trifluoromethyl groups.
4,5-Dichlorophenanthrene: Similar structure but with chlorine atoms instead of trifluoromethyl groups.
4,5-Difluorophenanthrene: Contains fluorine atoms instead of trifluoromethyl groups.
Uniqueness: 4,5-Bis(trifluoromethyl)phenanthrene is unique due to the presence of the trifluoromethyl groups, which significantly alter its chemical reactivity and physical properties compared to its analogs. These groups enhance the compound’s stability and electron-withdrawing capacity, making it valuable in various applications .
Properties
CAS No. |
108665-40-3 |
|---|---|
Molecular Formula |
C16H8F6 |
Molecular Weight |
314.22 g/mol |
IUPAC Name |
4,5-bis(trifluoromethyl)phenanthrene |
InChI |
InChI=1S/C16H8F6/c17-15(18,19)11-5-1-3-9-7-8-10-4-2-6-12(16(20,21)22)14(10)13(9)11/h1-8H |
InChI Key |
WMVRTPKPMUJGBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)C3=C(C=CC=C3C(F)(F)F)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


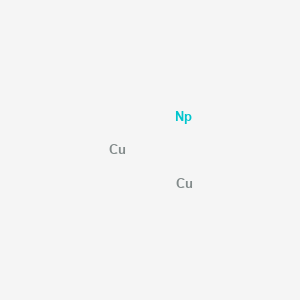
![Spiro[4.4]nona-2,7-diene](/img/structure/B14320145.png)
![3-{[(Triethylsilyl)oxy]methyl}pyridine](/img/structure/B14320148.png)
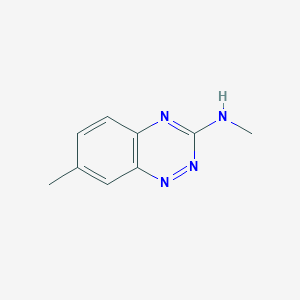
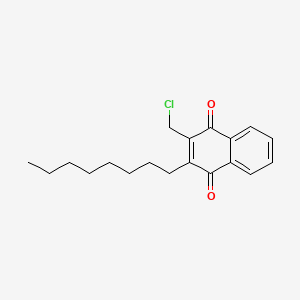
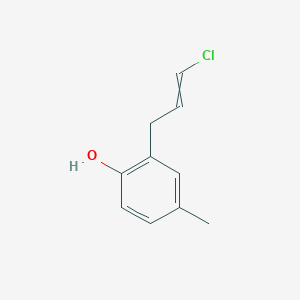
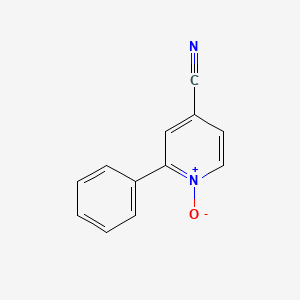
![1-[(2-Methylpentan-3-yl)sulfanyl]-2,4-dinitrobenzene](/img/structure/B14320186.png)
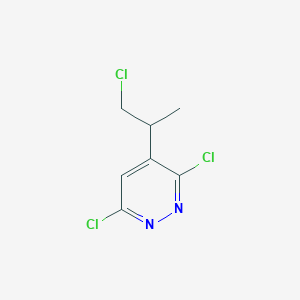
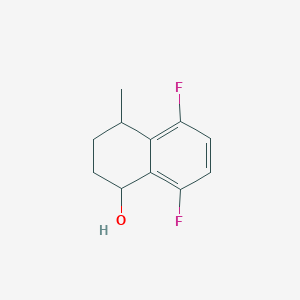
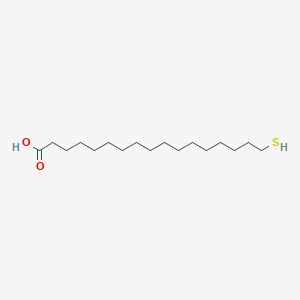
![2-[(4-Methylanilino)methylidene]cyclopentan-1-one](/img/structure/B14320219.png)
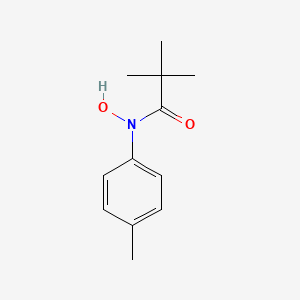
![2-Chloro-5-{[2-(nitromethylidene)-1,3-oxazolidin-3-yl]methyl}pyridine](/img/structure/B14320243.png)
